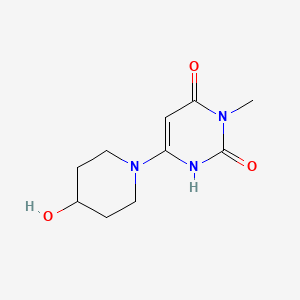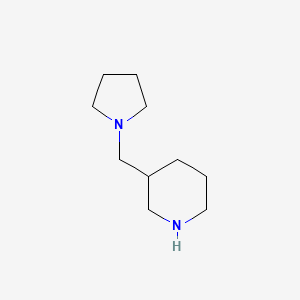
3-(Pyrrolidin-1-ylmethyl)piperidine
Descripción general
Descripción
“3-(Pyrrolidin-1-ylmethyl)piperidine” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . This structure is of significant interest in medicinal chemistry due to its conformational rigidity . The pyrrolidine ring is a common feature in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of “3-(Pyrrolidin-1-ylmethyl)piperidine” can be achieved through a two-stage method. The first stage involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran . The second stage involves the reaction in the presence of HCl, leading to the quantitative conversion of pyrrole to the dihydrochloride of the product .Molecular Structure Analysis
The molecular formula of “3-(Pyrrolidin-1-ylmethyl)piperidine” is C10H21N3 . The structure includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also provides increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Physical And Chemical Properties Analysis
The molecular weight of “3-(Pyrrolidin-1-ylmethyl)piperidine” is 183.29 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core component of “3-(Pyrrolidin-1-ylmethyl)piperidine”, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Synthesis of Biologically Active Compounds
Pyrrolidine derivatives are known for their role in synthesizing novel biologically active compounds. The versatility of the pyrrolidine ring enables the creation of diverse molecules with potential therapeutic effects, including antiproliferative and antimetastatic activities against various cancer types .
Pharmacological Applications
“Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” highlights the significance of piperidine and its derivatives in over twenty classes of pharmaceuticals. These compounds are crucial in the pharmaceutical industry, with applications ranging from analgesics to antipsychotics .
Structural Diversity in Drug Design
The structural diversity afforded by the piperidine scaffold is instrumental in drug design. Its presence in numerous bioactive compounds underscores its importance in creating drugs with a variety of biological profiles, influenced by the stereogenicity of carbons and the spatial orientation of substituents .
Anticancer Properties
Several piperidine alkaloids isolated from natural herbs exhibit anticancer properties. Compounds like Piperine and Matrine demonstrate antiproliferation and antimetastatic effects, showcasing the therapeutic potential of piperidine derivatives in oncology .
Neuropharmacology
Pyrrolidine derivatives have shown promise in neuropharmacology, particularly in the development of neuroprotective and nootropic agents. Their ability to modulate neurotransmitter systems makes them valuable in researching treatments for neurodegenerative diseases and cognitive disorders .
Direcciones Futuras
The pyrrolidine ring, a key feature of “3-(Pyrrolidin-1-ylmethyl)piperidine”, is of significant interest in medicinal chemistry . Future research may focus on exploring new synthetic methods, studying the biological activity of pyrrolidine derivatives, and designing new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
The compound 3-(Pyrrolidin-1-ylmethyl)piperidine is a derivative of pyrrolidine and piperidine, two nitrogen-containing heterocycles widely used in medicinal chemistry . Pyrrolidine derivatives have been shown to target a variety of enzymes, including cholinesterase and beta secretase . Piperidine derivatives are also known to exhibit a wide range of biological activities .
Mode of Action
The pyrrolidine and piperidine moieties in the compound can contribute to its stereochemistry and increase its three-dimensional coverage due to the non-planarity of the rings . This allows the compound to efficiently explore the pharmacophore space and interact with its targets .
Biochemical Pathways
For instance, some pyrrolidine derivatives have demonstrated antiaggregatory and antioxidant effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Some pyrrolidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGCHHOJIKYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402126 | |
| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)piperidine | |
CAS RN |
514842-98-9 | |
| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

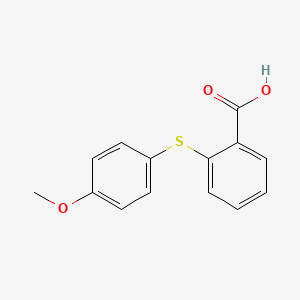
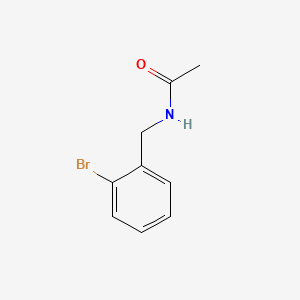

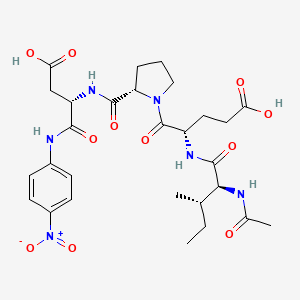



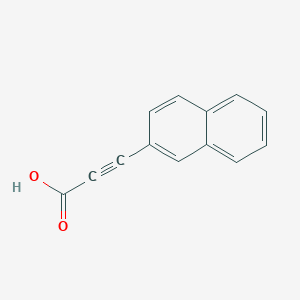
![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)
